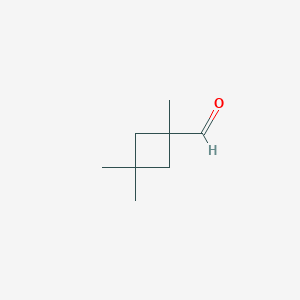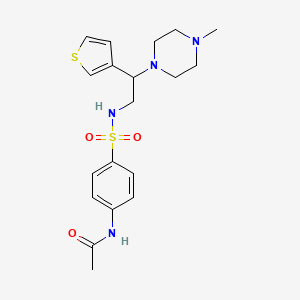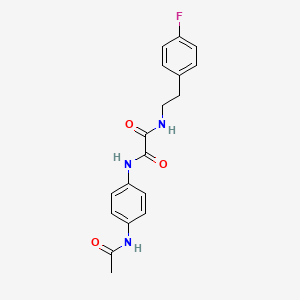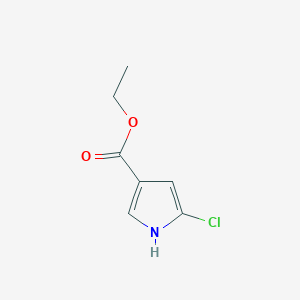
Ethyl 5-chloro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-chloro-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 2107505-65-5 . It has a molecular weight of 173.6 and its IUPAC name is ethyl 5-chloro-1H-pyrrole-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 5-chloro-1H-pyrrole-3-carboxylate is 1S/C7H8ClNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Ethyl 5-chloro-1H-pyrrole-3-carboxylate has a molecular weight of 173.6 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Organocatalytic Synthesis of Pyrroles
The compound plays a significant role in the organocatalytic synthesis of pyrroles . Pyrrole rings are important structural scaffolds in diverse fields due to their remarkable biological activities, pharmaceutical applications, and use as intermediates in the synthesis of many natural products .
Material Science Applications
Pyrrole rings, which can be synthesized using Ethyl 5-chloro-1H-pyrrole-3-carboxylate, have found applications in material science . This is due to their unique chemical properties and potential for modification.
Anti-Cancer Activity
Pyrroles synthesized from compounds like Ethyl 5-chloro-1H-pyrrole-3-carboxylate have shown anti-cancer activity . For instance, compound 3l, synthesized through a decarboxylative coupling process, selectively inhibited the proliferation of HCT116 cells .
Synthesis of Bioactive Compounds
Pyrrole-containing molecules have a broad range of biological properties . They have been used as tubulin polymerization inhibitors, Cdc7 kinase inhibitors, RTK inhibitors (Sunitinib), potassium-competitive acid blockers (P-CAB), natural antibiotics (pyoluteorin), dual PPARα/γ agonists (saroglitazar), and marineosin .
Green Chemistry Applications
The synthesis of pyrrole rings using organocatalytic approaches provides a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view . This is because these methods often use less harmful reagents and produce fewer by-products.
Pharmaceutical Applications
Pyrrole rings, which can be synthesized using Ethyl 5-chloro-1H-pyrrole-3-carboxylate, are prevalent in pharmaceutical applications . They are found in many drugs due to their ability to interact with various biological targets.
properties
IUPAC Name |
ethyl 5-chloro-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7(10)5-3-6(8)9-4-5/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTJVCOJDMXEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)
![1-Benzoyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2801750.png)
![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)
![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)
![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)

![N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea](/img/structure/B2801761.png)
![6-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2801762.png)
![2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2801763.png)
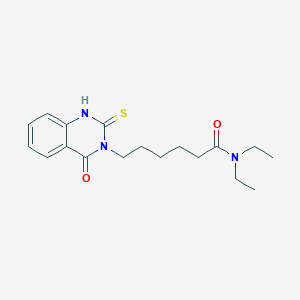
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2801766.png)
